Target Selectivity Profile: 101 nM Inhibition of Ecto-5'-nucleotidase vs. Weak Dihydroorotase Activity (1.00E+6 nM)
This compound demonstrates a pronounced selectivity for ecto-5'-nucleotidase (CD73) over dihydroorotase. The IC50 against rat ecto-5'-nucleotidase is 101 nM, whereas inhibition of mouse dihydroorotase is marginal with an IC50 of 1.00E+6 nM (1000 µM) [1]. In contrast, the flavonol kaempferol inhibits dihydroorotase with an IC50 of 31 µM [2], and the sulfonamide 6-chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxylic acid amide inhibits ecto-5'-nucleotidase with an IC50 of 1.90 µM [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 101 nM (ecto-5'-nucleotidase); 1.00E+6 nM (dihydroorotase) |
| Comparator Or Baseline | Kaempferol: 31 µM (dihydroorotase); Sulfonamide 17: 1.90 µM (ecto-5'-nucleotidase) |
| Quantified Difference | 4,950-fold selectivity for ecto-5'-nucleotidase over dihydroorotase; 19-fold more potent ecto-5'-nucleotidase inhibitor than sulfonamide 17 |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated 10 min before AMP addition; Mouse Ehrlich ascites dihydroorotase at pH 7.37 |
Why This Matters
Procurement decisions for CD73-targeted research programs require compounds with sub-micromolar potency and a defined selectivity window to minimize off-target effects; this compound's 101 nM IC50 and 4,950-fold selectivity profile provide a clear, quantifiable advantage over less selective analogs.
- [1] BindingDB. Affinity Data for 3-Amino-1-(2,5-diethoxyphenyl)thiourea: Ecto-5'-nucleotidase and Dihydroorotase Inhibition (IC50). Monomer ID: 50437933. View Source
- [2] Allantoinase and dihydroorotase binding and inhibition by flavonols and the substrates of cyclic amidohydrolases. Biochimie. 2014. View Source
- [3] Virtual Screening Identifies Novel Sulfonamide Inhibitors of ecto-5'-nucleotidase. J Med Chem. 2012. View Source
